N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-15-11-9-14(10-12-15)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNHKFDPHPJYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzothiazole- and thiazole-based acetamides, differing in substituents, heterocyclic systems, and biological targets. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound increases metabolic stability compared to chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) due to fluorine’s electronegativity and resistance to oxidative metabolism .
Heterocyclic Core Variations: Benzothiazole vs. Thiazole: Benzothiazole derivatives (e.g., target compound) generally exhibit stronger π-π stacking interactions with biological targets compared to simpler thiazole analogs (e.g., GSK157060A) . Thienopyrimidinone Hybrids: Compounds like IWP-3 incorporate a thienopyrimidinone ring, enabling dual inhibition of enzymes and signaling pathways (e.g., Wnt/β-catenin) .
Biological Activity :
- The target compound’s benzothiazole-phenylacetamide scaffold aligns with antitumor agents (e.g., N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ), where the benzothiazole core intercalates with DNA or inhibits kinases .
- Thiazole-based analogs (e.g., GSK157060A) target bacterial enzymes (PyrG/PanK), highlighting the role of heterocycle choice in modulating selectivity .
Synthetic Accessibility :
- The target compound is synthesized via coupling reactions (e.g., chloroacetamide intermediates with substituted amines), similar to N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
- Patent data (EP3348550A1) suggests scalability for benzothiazole-acetamide derivatives via modular substitutions .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its synthesis, mechanisms of action, biological evaluations, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the benzothiazole ring followed by acetamide functionalization. The compound's structure can be represented as follows:
- Chemical Formula : C21H15FN2OS
- IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
- SMILES Notation : Fc4ccc
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as a reversible inhibitor for certain enzymes, notably soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of endocannabinoids, which play a crucial role in pain modulation and inflammation .
- Receptor Modulation : It may also bind to various cellular receptors, influencing signaling pathways associated with pain relief and anti-inflammatory effects.
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against sEH and FAAH. The reported IC50 values for these enzymes are in the low nanomolar range, indicating high potency .
3.2 In Vivo Studies
In vivo evaluations have shown that the administration of this compound can alleviate acute inflammatory pain in animal models without causing significant side effects typical of conventional analgesics . Behavioral assessments confirmed that doses effective in pain relief did not impair voluntary locomotor activity in rats.
4. Case Studies
Several studies have highlighted the therapeutic potential of benzothiazole derivatives similar to this compound:
- Study on Dual Inhibitors : A study demonstrated that compounds with similar structures could act as dual inhibitors of sEH and FAAH, providing a synergistic effect in pain management while minimizing adverse effects associated with traditional opioids .
- Cytotoxicity Assessments : Another investigation assessed the cytotoxic properties of related benzothiazole compounds against various cancer cell lines. Results indicated that certain substitutions on the benzothiazole moiety significantly enhanced cytotoxic activity against cancer cells while sparing normal cells from toxicity .
5. Summary Table of Biological Activities
| Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Inhibition of sEH | Soluble Epoxide Hydrolase | <10 | Pain relief |
| Inhibition of FAAH | Fatty Acid Amide Hydrolase | <10 | Anti-inflammatory |
| Cytotoxicity | Cancer Cell Lines (e.g., HCT116) | Varies | Selective against cancer cells |
6. Conclusion
This compound represents a promising candidate for further development as an analgesic and anti-inflammatory agent due to its potent biological activity and favorable safety profile. Ongoing research into its mechanisms and potential therapeutic applications will be crucial for advancing its use in clinical settings.
Q & A
Q. What are the established synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide, and how is structural confirmation achieved?
Methodological Answer: The compound is synthesized via a multi-step condensation reaction. For example:
Q. What in vitro assays are used for preliminary biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination against S. aureus, E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., COX-2 inhibition via ELISA) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins (e.g., EGFR kinase), guided by crystallographic data from analogs .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters .
- Cellular Imaging: Confocal microscopy with fluorescently tagged compounds to track subcellular localization .
Example Docking Results (Hypothetical):
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Lys721, Thr766 |
Q. How should contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., benzothiazole vs. benzoxazole derivatives) to identify critical functional groups. For example, fluorophenyl groups enhance membrane permeability, while benzothiazole improves target affinity .
- Crystallographic Overlay Studies: Superimpose X-ray structures with analogs to assess conformational flexibility impacting activity .
- Dose-Response Reevaluation: Ensure consistent assay conditions (e.g., pH, serum content) to rule out experimental variability .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Prediction: SwissADME or pkCSM to estimate LogP (2.6), topological polar surface area (87.5 Ų), and blood-brain barrier permeability .
- Toxicity Screening: ProTox-II for hepatotoxicity risk assessment; Ames test simulations for mutagenicity .
- Metabolite Identification: CYP450 enzyme interaction predictions using StarDrop or MetaSite .
Q. How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
